Cas no 18749-71-8 (Sitoindoside I)

Sitoindoside I structure
Productnaam:Sitoindoside I
Sitoindoside I Chemische en fysische eigenschappen
Naam en identificatie
-
- b-D-Glucopyranoside, (3b)-stigmast-5-en-3-yl,6-hexadecanoate
- Sitoindoside I
- (3β)-Stigmast-5-en-3-yl 6-O-palmitoyl-β-D-glucopyranoside
- 6-naphthalen-2-ylamino-1H-pyrimidine-2,4-dione
- Sitosteryl (6'-O-palmitoyl)-3beta-D-glucopyranoside
- Stigmast-5-en-3-beta-6'-palmitoylglucopyranoside
- Stigmast-5-en-3beta-O-(6-O-hexadecanoyl-beta-D-glucopyranoside)
- beta-Sitosterol glucoside 6'-O-monopalmitate
- beta-Sitosteryl beta-D-glucoside monopalmitate
- beta-Sitosteryl-beta-D-glucoside-6-monopalmitate
- Longiside B
- [ "Longiside B" ]
- Sitosteryl (6'-O-palmitoyl)-3-β-D-glucopyranoside
- Stigmast-5-en-3β-yl 6-O-palmitoyl-β-D-glucopyranoside
- 3β-(6-O-Palmitoyl-β-D-glucopyranosyloxy)stigmasta-5-ene
- Stigmast-5-en-3β-yl 6-O-hexadecanoyl-β-D-glucopyranoside
- Esterified Steryl Glucosides
- CHEMBL4452244
- Longiside B;Sitoindoside;Daucosterol 6'-O-palmitate
- Q27136065
- 6'-(beta-sitosteryl-3-O-beta-D-glucopyranosidyl)hexadecanoate
- (3beta)-Stigmast-5-en-3-yl 6-O-palmitoyl-beta-D-glucopyranoside
- HY-N1239
- CHEBI:67595
- beta-sitosteryl-3-O-beta-D-glucopyranosyl-6'-O-palmitate
- CS-0016640
- 18749-71-8
- DTXSID301317443
- AKOS032962079
- ASGlu
- [(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate
- (3beta)-stigmast-5-en-3-yl 6-O-hexadecanoyl-beta-D-glucopyranoside
- [6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate
- Sitosteryl (6/'-O-palmitoyl)-3-beta-D-glucopyranoside
- ST 29:1;O;Hex;FA 16:0
- Stigmast-5-en-3-ol; (3β,24S)-form, 3-O-(6-O-Hexadecanoyl-β-D-glucopyranoside)
- Sitosterol 3-O-beta-glucopyranoside
- Sitosterol-3beta-glucoside
- DA-57906
- ((2R,3S,4S,5R,6R)-6-(((3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-yl)oxy)-3,4,5-trihydroxyoxan-2-yl)methyl hexadecanoate
- GLXC-16915
- 6-O-Palmitoyl-sitosteryl-ss-D-glucose
-
- Inchi: InChI=1S/C51H90O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(52)56-34-44-46(53)47(54)48(55)49(58-44)57-39-29-31-50(6)38(33-39)25-26-40-42-28-27-41(51(42,7)32-30-43(40)50)36(5)23-24-37(9-2)35(3)4/h25,35-37,39-44,46-49,53-55H,8-24,26-34H2,1-7H3
- InChI-sleutel: JCLYMCVRBRHEHI-UHFFFAOYSA-N
- LACHT: CC(C(CC)CCC(C1C2(C)C(C3C(CC2)C2(C)C(CC(OC4C(O)C(O)C(O)C(COC(CCCCCCCCCCCCCCC)=O)O4)CC2)=CC3)CC1)C)C
Berekende eigenschappen
- Exacte massa: 814.66900
- Monoisotopische massa: 814.669
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 58
- Aantal draaibare bindingen: 25
- Complexiteit: 1250
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 11
- Ongedefinieerd atoomstereocentrumaantal: 3
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 15.1
- Topologisch pooloppervlak: 105A^2
Experimentele eigenschappen
- Kleur/vorm: Powder
- PSA: 105.45000
- LogboekP: 11.88120
Sitoindoside I Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | S496000-1mg |
Sitoindoside I |
18749-71-8 | 1mg |
$161.00 | 2023-05-17 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5030-5 mg |
Sitoindoside I |
18749-71-8 | 5mg |
¥2814.00 | 2022-04-26 | ||
TargetMol Chemicals | TN5030-5 mg |
Sitoindoside I |
18749-71-8 | 98% | 5mg |
¥ 1,900 | 2023-07-10 | |
TRC | S496000-10mg |
Sitoindoside I |
18749-71-8 | 10mg |
$1263.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S64040-5mg |
(3β)-Stigmast-5-en-3-yl 6-O-palmitoyl-β-D-glucopyranoside |
18749-71-8 | 5mg |
¥2880.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5030-5mg |
Sitoindoside I |
18749-71-8 | 5mg |
¥ 1900 | 2024-07-19 | ||
TargetMol Chemicals | TN5030-1 mL * 10 mM (in DMSO) |
Sitoindoside I |
18749-71-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2950 | 2023-09-15 | |
A2B Chem LLC | AE93521-5mg |
Sitoindoside I |
18749-71-8 | 98% | 5mg |
$1540.00 | 2024-04-20 | |
TargetMol Chemicals | TN5030-1 ml * 10 mm |
Sitoindoside I |
18749-71-8 | 1 ml * 10 mm |
¥ 2950 | 2024-07-19 | ||
TRC | S496000-25mg |
Sitoindoside I |
18749-71-8 | 25mg |
$ 3000.00 | 2023-09-06 |
Sitoindoside I Gerelateerde literatuur
-
1. Comparison of antidiabetic potential of (+) and (?)-hopeaphenol, a pair of enantiomers isolated from Ampelocissus indica (L.) and Vateria indica Linn., with respect to inhibition of digestive enzymes and induction of glucose uptake in L6 myotubesP. Sasikumar,B. Prabha,T. R. Reshmitha,Sheeba Veluthoor,A. K. Pradeep,K. R. Rohit,B. P. Dhanya,V. V. Sivan,M. M. Jithin,N. Anil Kumar,I. G. Shibi,P. Nisha,K. V. Radhakrishnan RSC Adv. 2016 6 77075
18749-71-8 (Sitoindoside I) Gerelateerde producten
- 42719-32-4(Peduncloside II)
- 34540-22-2(Madecassoside)
- 35286-58-9(Ziyuglycoside I)
- 16830-15-2(Asiaticoside)
- 14216-03-6(Hederacoside C)
- 114902-16-8(Ciwujianoside B)
- 39524-08-8(Asperosaponin VI)
- 65497-07-6(Esculentoside A)
- 2137057-24-8(N-(4-aminocyclohexyl)-3-methoxypropanamide)
- 78905-08-5(1-ethynyl-2-(methylsulfanyl)benzene)
Aanbevolen leveranciers
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:18749-71-8)Sitoindoside I

Zuiverheid:>98%
Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prijs ($):Onderzoek